8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one 8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828225
InChI: InChI=1S/C12H11BrO2S/c1-3-16-11-6-10(14)8-4-7(2)5-9(13)12(8)15-11/h4-6H,3H2,1-2H3
SMILES: CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br
Molecular Formula: C12H11BrO2S
Molecular Weight: 299.19 g/mol

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one

CAS No.:

Cat. No.: VC13828225

Molecular Formula: C12H11BrO2S

Molecular Weight: 299.19 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one -

Specification

Molecular Formula C12H11BrO2S
Molecular Weight 299.19 g/mol
IUPAC Name 8-bromo-2-ethylsulfanyl-6-methylchromen-4-one
Standard InChI InChI=1S/C12H11BrO2S/c1-3-16-11-6-10(14)8-4-7(2)5-9(13)12(8)15-11/h4-6H,3H2,1-2H3
Standard InChI Key RTHOAGMXHRPCLY-UHFFFAOYSA-N
SMILES CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br
Canonical SMILES CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one features a chromen-4-one backbone substituted with bromine at position 8, an ethylsulfanyl group at position 2, and a methyl group at position 6. Its IUPAC name is 8-bromo-2-(ethylthio)-6-methyl-4H-chromen-4-one, and its SMILES notation is CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₁BrO₂S
Molecular Weight299.19 g/mol
InChI KeyRTHOAGMXHRPCLY-UHFFFAOYSA-N
XLogP33.8 (estimated)

The compound’s planar structure facilitates π-π interactions, enhancing its reactivity in substitution and coupling reactions .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 1.15–3.45 ppm correspond to methyl and ethyl groups, while aromatic protons appear between δ 6.0–8.0 ppm .

  • IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch) .

  • Mass Spectrometry: Major fragments at m/z 299 (M⁺), 221 (M⁺-Br), and 193 (M⁺-C₂H₅S) .

Synthesis and Modifications

Derivative Synthesis

Key modifications include:

  • Morpholine Substitution: Replacing the ethylsulfanyl group with morpholine enhances solubility and bioactivity .

  • Azide-Alkyne Cycloaddition: Introducing azidomethyl groups enables click chemistry applications .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, chromen-4-one derivatives suppress NO, IL-6, and TNF-α production by inhibiting the TLR4/MAPK pathway. Compound 8 (a structural analog) reduced IL-6 levels by 58% at 10 μM .

Antimicrobial Activity

Thioether-containing derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .

Applications in Research

Drug Development

  • Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

  • Prodrug Synthesis: Ethylsulfanyl groups improve blood-brain barrier permeability in CNS drug candidates .

Chemical Probes

  • Fluorescent Tagging: Azide derivatives enable bioorthogonal labeling in live-cell imaging .

Recent Advances and Future Directions

Targeted Delivery Systems

Nanoparticle-encapsulated chromen-4-ones show enhanced tumor accumulation in murine models (e.g., 40% reduction in melanoma volume) .

Computational Studies

Docking simulations predict strong binding to COX-2 (ΔG = -9.2 kcal/mol), supporting anti-inflammatory design .

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